molecular formula C12H11N5S B1518893 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol CAS No. 1087792-48-0

7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

Cat. No.: B1518893
CAS No.: 1087792-48-0
M. Wt: 257.32 g/mol
InChI Key: NEYJMYQMDBBZJP-UHFFFAOYSA-N
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Description

“7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol” is a chemical compound with the CAS Number: 1087792-48-0. It has a molecular weight of 257.32 . The IUPAC name for this compound is 7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl hydrosulfide .


Synthesis Analysis

The synthesis of triazolothiadiazine derivatives, which includes “this compound”, has been reported in various studies . For instance, one method involves the reaction of 4-amino-3-mercapto-l,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Scientific Research Applications

Anticancer Activity

7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol derivatives have been examined for their potential in cancer treatment. Fluorinated derivatives, such as 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, have shown moderate to good antiproliferative potency against various cancer cell lines including human breast cancer, human osteosarcoma, and human myeloid leukemia. Compounds with fluorine substitution demonstrated better prospective in developing anticancer drugs due to their higher antiproliferative activity (Chowrasia et al., 2017).

Antimicrobial and Insecticidal Activities

The triazole derivatives, including this compound, have been explored for their antimicrobial and insecticidal properties. Some studies have shown that these compounds exhibit significant antibacterial and insecticidal activities, highlighting their potential in developing new antimicrobial agents (Holla et al., 2006).

Pharmacological Activities

Synthesis and structural characterization of triazole derivatives have led to the discovery of compounds with various pharmacological activities. Studies have reported significant anti-inflammatory, analgesic, antioxidant, and antimicrobial activities among these compounds, suggesting their potential in therapeutic applications (Chidananda et al., 2012).

Future Directions

The future directions for research on “7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol” and related compounds could involve further exploration of their diverse pharmacological activities and potential applications in drug design, discovery, and development .

Properties

IUPAC Name

7-cyclopropyl-6-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c18-12-14-13-11-16(9-6-7-9)10(15-17(11)12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYJMYQMDBBZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN3C2=NNC3=S)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 2
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 3
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 4
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 5
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Reactant of Route 6
7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

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